2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Overview
Description
2-Bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound characterized by its bromine atom and a fused imidazo[1,2-a]pyrimidinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidinyl core. This can be achieved through condensation reactions involving appropriate precursors such as 2-amino-4-methylpyrimidine and carboxylic acid derivatives[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). Subsequent bromination and amide coupling reactions are performed to introduce the bromine atom and the benzamide moiety, respectively[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient reaction progression and product isolation.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The imidazo[1,2-a]pyrimidinyl group can be reduced to form a corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials or as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyrimidinyl group can interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-Bromo-N-(4-(2-methylimidazo[1,2-a]pyridin-3-yl)phenyl)benzamide
2-Bromo-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Uniqueness: 2-Bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is unique due to its specific structural features, such as the presence of the 7-methyl group on the imidazo[1,2-a]pyrimidinyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-bromo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-6-8-15(9-7-14)23-19(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLIMHQULGKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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